molecular formula C18H35NO2 B3264834 (2S)-2-aminooctadec-9-enoic acid CAS No. 397869-84-0

(2S)-2-aminooctadec-9-enoic acid

Cat. No. B3264834
CAS RN: 397869-84-0
M. Wt: 297.5 g/mol
InChI Key: ODURFHDFZAVGHC-KRWDZBQOSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., amino acid, carbohydrate, lipid, etc.). It may also include information about where it is commonly found or produced and its role or function .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is synthesized. This could involve multiple chemical reactions, the use of catalysts, and specific conditions such as temperature and pH .


Molecular Structure Analysis

Molecular structure analysis involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It includes understanding the reactivity of the compound, the possible products it can form, and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Techniques used might include spectroscopy, chromatography, and thermal analysis .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific receptors or inhibiting specific enzymes .

Safety and Hazards

Information on safety and hazards is typically found on material safety data sheets. This includes information on toxicity, flammability, reactivity, and environmental hazards .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

(2S)-2-aminooctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17H,2-8,11-16,19H2,1H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODURFHDFZAVGHC-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC=CCCCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10783019
Record name (2S)-2-Aminooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10783019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

397869-84-0
Record name (2S)-2-Aminooctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10783019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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